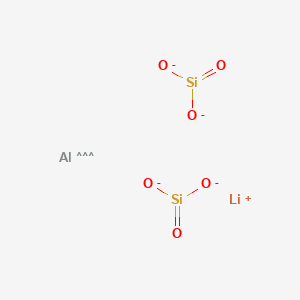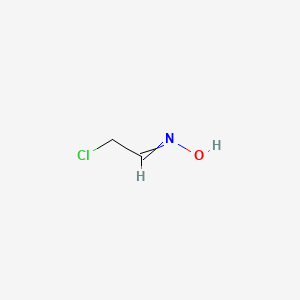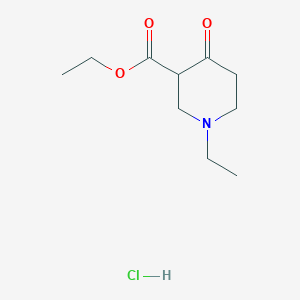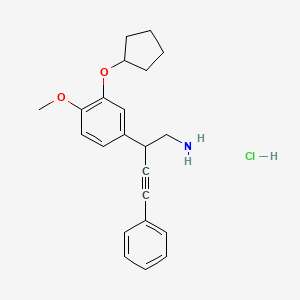
2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride
Overview
Description
2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-448187 and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Kinetic Studies and Mechanisms in Organic ChemistryResearch involving similar methoxyphenyl compounds focuses on understanding the kinetics and mechanisms of reactions involving alicyclic amines. For example, Castro et al. (2001) studied the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, revealing insights into the reaction rates and proposing mechanisms based on observed kinetics (Castro, Leandro, Quesieh, & Santos, 2001). These findings are essential for designing synthetic routes and understanding reaction conditions that could potentially apply to the synthesis and reactivity of "2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride."
Material Science and Polymer Chemistry
In material science, the manipulation of methoxyphenyl derivatives has been explored for the creation of novel materials with unique properties. Kurata, Pu, and Nishide (2007) developed a polyphenylenevinylene derivative with triarylamine pendants, exhibiting reversible redox properties and solubility in common solvents, which could suggest potential applications in electronic materials and devices for compounds with similar functional groups (Kurata, Pu, & Nishide, 2007).
Biological Applications and Drug Development
Furthermore, the biological applications of structurally related compounds have been a subject of interest. Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amines, including aromatic amines, to enhance their antibacterial and antifungal properties, indicating potential biomedical applications such as drug delivery systems or antimicrobial surfaces for "this compound" (Aly & El-Mohdy, 2015).
Chemical Reactivity and Corrosion Inhibition
The chemical reactivity of amine derivatives, including those with methoxyphenyl groups, has been studied for applications in corrosion inhibition. Boughoues et al. (2020) synthesized amine derivative compounds and investigated their effectiveness as corrosion inhibitors on mild steel in HCl medium, demonstrating the potential of similar compounds in protecting metals from corrosion (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to fully elucidate its physical and chemical properties, investigations into its potential biological activity, or the development of new synthetic methods .
Biochemical Analysis
Biochemical Properties
2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and thus influencing the metabolism of other compounds within the cell . Additionally, it can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . It also impacts gene expression by binding to transcription factors, thereby altering the transcription of specific genes. Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, and it can bind to plasma proteins, affecting its distribution within the body . The localization and accumulation of the compound in specific tissues can influence its biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-(3-cyclopentyloxy-4-methoxyphenyl)-4-phenylbut-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c1-24-21-14-13-18(15-22(21)25-20-9-5-6-10-20)19(16-23)12-11-17-7-3-2-4-8-17;/h2-4,7-8,13-15,19-20H,5-6,9-10,16,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULUIMOTYNZJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)C#CC2=CC=CC=C2)OC3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724440 | |
| Record name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-phenylbut-3-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188009-13-4 | |
| Record name | 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-phenylbut-3-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1507911.png)
![1,2,3,4-Tetrahydrobenzo[h]isoquinolin-6-amine](/img/structure/B1507912.png)
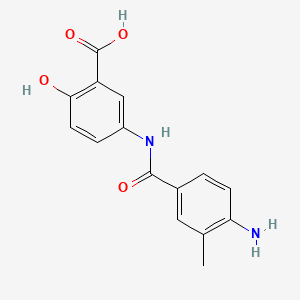
![6-Amino-10-chloronaphtho[2,3-C]acridine-5,8,14(13H)-trione](/img/structure/B1507917.png)
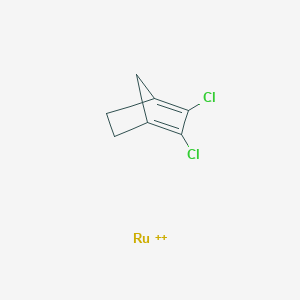
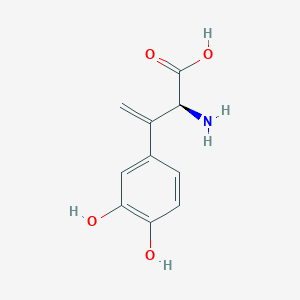
![2-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]ethanamine](/img/structure/B1507922.png)
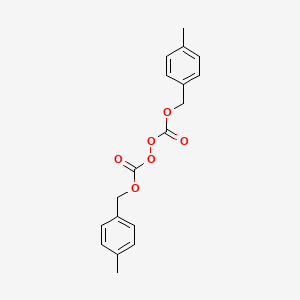
![10-Methyl-11H-benzo[A]carbazole-3,4-dione](/img/structure/B1507928.png)
![2-(4-Aminophenyl)-6-hydroxynaphtho[2,1-D]thiazole-8-sulfonic acid](/img/structure/B1507929.png)

